1-Dodecyl-4-phenoxybenzene is an organic compound characterized by a long hydrophobic dodecyl chain and a phenoxybenzene moiety. This compound is notable for its potential applications in various scientific fields, particularly in materials science and organic chemistry.
1-Dodecyl-4-phenoxybenzene can be synthesized through various chemical reactions involving phenolic compounds and alkyl chains, which are commonly derived from natural sources or petroleum products.
This compound falls under the category of phenolic compounds and alkylphenols, which are known for their surfactant properties and utility in polymer chemistry.
The synthesis of 1-dodecyl-4-phenoxybenzene typically involves the reaction between dodecyl bromide and 4-phenoxybenzene. The following methods are commonly employed:
The synthesis may require specific conditions such as:
The molecular formula of 1-dodecyl-4-phenoxybenzene is with a molecular weight of approximately 338.53 g/mol.
CCCCCCCCCCCCc2ccc(Oc1ccccc1)cc2
InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3
The compound contains:
1-Dodecyl-4-phenoxybenzene can undergo various chemical reactions typical for phenolic compounds:
Reactions may involve:
The mechanism through which 1-dodecyl-4-phenoxybenzene exerts its effects is primarily through its surfactant properties, which arise from its amphiphilic nature due to the long hydrophobic dodecyl chain and the hydrophilic phenoxy group. This allows it to interact with both organic and aqueous phases effectively.
The compound can form micelles in solution, which facilitates the solubilization of hydrophobic substances. This property is crucial in applications such as emulsification and stabilization in various chemical processes.
1-Dodecyl-4-phenoxybenzene exhibits characteristics typical of long-chain alkyl phenols:
Key properties include:
1-Dodecyl-4-phenoxybenzene has several scientific uses:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2